molecular formula C12H12N2O3S B2358372 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate CAS No. 890096-19-2

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate

Cat. No.: B2358372
CAS No.: 890096-19-2
M. Wt: 264.3
InChI Key: HUZXSPRBYKZMDK-UHFFFAOYSA-N
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Description

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The process involves several steps, including nucleophilic substitution and esterification reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate is unique due to the presence of both the thiazole ring and the hydroxybenzyl acetate moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler thiazole derivatives .

Properties

IUPAC Name

[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7(15)17-5-9-4-8(2-3-11(9)16)10-6-18-12(13)14-10/h2-4,6,16H,5H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZXSPRBYKZMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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